1-(Chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane
Description
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C10H19Cl/c1-4-8(2)9(3)10(7-11)5-6-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
ZLPYWIIYGDGRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C1(CC1)CCl |
Origin of Product |
United States |
Biological Activity
1-(Chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane is a cyclopropane derivative with potential biological applications. This compound has garnered interest due to its unique structure, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and mechanisms of action.
The molecular formula of this compound is CHCl, with a molecular weight of 160.68 g/mol. The compound features a chloromethyl group, which is significant for its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHCl |
| Molecular Weight | 160.68 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZBKZNVUZMMTQBH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)C1(CC1)CCl |
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The chloromethyl group can act as a leaving group, facilitating nucleophilic attacks by enzymes or other biomolecules, potentially leading to enzyme inhibition or activation.
- Receptor Binding : The compound may interact with specific receptors, altering signaling pathways that regulate various physiological processes.
- Chemical Reactivity : Its ability to undergo oxidation and reduction reactions can lead to the formation of reactive intermediates that may exhibit biological activity.
Biological Studies and Findings
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of interest:
- Antimicrobial Activity : Initial assessments indicate that cyclopropane derivatives may possess antimicrobial properties. The structural features of this compound could enhance its efficacy against certain bacterial strains.
- Potential in Drug Development : As a building block in organic synthesis, this compound may serve as a precursor for more complex molecules with targeted biological activities. Its unique structure allows for modifications that could enhance pharmacological properties.
- Toxicity Studies : Understanding the toxicity profile is essential for any new compound. Initial toxicity assessments are necessary to determine safe dosage ranges and potential side effects.
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Analysis
Physicochemical Properties
Table 2: Key Physical and Chemical Properties
Preparation Methods
Synthesis via Halomethylation of Cyclopropane Precursors
A relevant patented process describes the preparation of cyclopropane derivatives with halomethyl substituents, which can be adapted for chloromethyl substitution:
- Starting from 1,1-cyclopropyldimethanol , the diol is first converted to the corresponding diacetate by reaction with acetic anhydride in the presence of pyridine.
- The diacetate is then treated with hydrogen bromide (HBr) in glacial acetic acid to introduce bromomethyl groups.
- Subsequent nucleophilic substitution or halogen exchange can yield chloromethyl derivatives.
- The reaction conditions involve temperatures from 30°C to 150°C, with reaction times ranging from 1 to 60 hours depending on the step.
- Purification is achieved by acidification, extraction with alkyl acetate, crystallization, and vacuum distillation.
This method allows for high purity products (>95% by GC) and can be tuned to introduce alkyl substituents such as the 3-methylpentan-2-yl group via appropriate precursor selection or post-functionalization.
Michael Initiated Ring Closure (MIRC) Approach
- The MIRC reaction involves a Michael addition followed by intramolecular cyclization to form the cyclopropane ring.
- In the presence of a leaving group (such as a halomethyl substituent), nucleophilic attack initiates ring closure.
- Organocatalysts, including chiral ammonium salts, facilitate enantioselective synthesis under mild conditions without metal catalysts.
- This approach can be adapted to synthesize cyclopropanes with branched alkyl substituents by choosing appropriate Michael acceptors and nucleophiles.
- Yields and stereoselectivity can be high, with enantiomeric excesses up to 94% reported in related systems.
Phase Transfer Catalysis (PTC) for Dichlorocyclopropanation
- Phase transfer catalysts enable gem-dichlorocyclopropanation of dienes or alkenes using chloroform and base (e.g., NaOH).
- Catalysts such as benzyltriethylammonium bromide or more advanced ammonium salts improve reaction rates and selectivity.
- This method can generate chlorinated cyclopropane rings efficiently, which can be further functionalized to introduce alkyl substituents.
- Reaction conditions are typically mild (room temperature to 30°C) with good yields (70-91%).
- Although primarily used for dichlorocyclopropanes, modifications allow for chloromethyl substitution.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Halomethylation of diacetates | 1,1-cyclopropyldimethanol → diacetate → HBr/AcOH, 30-150°C | 85-95 | >95 (GC) | High purity, scalable, well-documented | Multi-step, requires careful control of temp and pH |
| Michael Initiated Ring Closure | Michael acceptor + nucleophile + organocatalyst, mild temp | 50-70 | High | Enantioselective, mild conditions | Requires catalyst optimization |
| Phase Transfer Catalysis | CHCl3 + NaOH + PTC, RT to 30°C | 70-91 | Moderate | Simple, efficient for dichlorocyclopropanes | Limited to certain substrates |
Research Results and Analytical Data
- NMR Characterization : For related compounds, ^1H NMR signals include characteristic cyclopropane methylene protons around 0.5-0.6 ppm (multiplets), chloromethyl protons as singlets or doublets near 2.3-3.9 ppm, and alkyl side chain methyl groups at 1.2-1.4 ppm.
- Purification : Vacuum distillation under reduced pressure (12-18 torr) at 115-125°C yields colorless to pale yellow products with >95% purity by GC.
- Reaction Monitoring : Gas chromatography (GC) is used to monitor reaction progress and confirm completion.
- Stereochemistry : Enantioselective methods yield high enantiomeric excess (>90%) when chiral catalysts are employed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
